(1S)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Description
Overview of Tetrahydronaphthalenamine Derivatives in Medicinal Chemistry
Tetrahydronaphthalenamine derivatives occupy a critical niche in medicinal chemistry due to their fused bicyclic structure, which combines aromatic and aliphatic properties. This hybrid architecture enables interactions with diverse biological targets, including G protein-coupled receptors and enzymatic active sites. For example, (S)-(+)-1,2,3,4-tetrahydro-1-naphthylamine has been utilized to synthesize pentanuclear trigonal bipyramidal [Co3Fe2] complexes, which exhibit electron-transfer-coupled spin transition properties. Such applications underscore the role of tetrahydronaphthalenamines in designing functional materials and catalytic systems.
The tetrahydronaphthalene core also mimics natural product scaffolds, facilitating the development of bioactive analogs. Derivatives like N-methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride have been explored as intermediates for macrocyclic diarylheptanoids, which display anti-inflammatory and anticancer activities. These compounds often serve as chiral auxiliaries or resolving agents in stereoselective synthesis, leveraging their rigid conformation to induce enantiomeric purity.
Historical Context and Discovery Pathways
The synthesis of tetrahydronaphthalene derivatives traces back to early 20th-century methodologies such as the Darzens tetralin synthesis, which employed intramolecular electrophilic aromatic substitution of 1-aryl-pent-4-enes using concentrated sulfuric acid. Modern advances, however, prioritize catalytic hydrogenation and microwave-assisted reactions. For instance, (R)-1,2,3,4-tetrahydro-1-naphthylamine was synthesized via microwave irradiation at 160°C using potassium carbonate and N-methylpyrrolidone, achieving high yields and reduced reaction times.
The target compound, (1S)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, exemplifies contemporary synthetic strategies. Its preparation likely involves asymmetric hydrogenation or enzymatic resolution to establish the (1S) configuration, followed by hydrochlorination to enhance stability. The isopropyl group at the 7-position is introduced through Friedel-Crafts alkylation or directed ortho-metalation, methods optimized for regioselectivity in polycyclic systems.
Significance of Chiral Amines in Drug Development
Chiral amines are indispensable in drug development due to their ability to impart stereochemical specificity to pharmacophores. The (1S) configuration of (1S)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride ensures precise spatial orientation for target binding, minimizing off-target effects. This enantiomer’s hydrochloride salt form improves aqueous solubility and crystallinity, facilitating formulation and purification.
In asymmetric catalysis, chiral amines act as ligands or organocatalysts. For example, α-methylbenzylamine derivatives coordinate transition metals to induce enantioselectivity in hydrogenation and cross-coupling reactions. Similarly, the tetrahydronaphthalenamine framework could stabilize metal centers in catalytic cycles, enabling the synthesis of enantiomerically pure pharmaceuticals.
Scope and Objectives of Academic Research on the Compound
Current research on (1S)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride focuses on three objectives:
- Synthetic Optimization : Developing greener protocols using biocatalysts or flow chemistry to enhance enantiomeric excess and scalability.
- Coordination Chemistry : Investigating its utility in designing polynuclear complexes for magnetic or optical applications, building on precedents like the [Co3Fe2] system.
- Biological Evaluation : Probing its activity as a kinase inhibitor or neurotransmitter analog, leveraging its structural resemblance to tetralin-derived bioactive molecules.
Comparative studies with analogs such as 7-isopropyl-3,3-dimethyl-10'H-spiro(indoline-2,9'-phenanthren)-10'-one aim to elucidate the impact of steric bulk on bioactivity. Density functional theory (DFT) calculations further aid in predicting reactivity and binding modes, guiding rational design.
Properties
Molecular Formula |
C13H20ClN |
|---|---|
Molecular Weight |
225.76 g/mol |
IUPAC Name |
(1S)-7-propan-2-yl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
InChI |
InChI=1S/C13H19N.ClH/c1-9(2)11-7-6-10-4-3-5-13(14)12(10)8-11;/h6-9,13H,3-5,14H2,1-2H3;1H/t13-;/m0./s1 |
InChI Key |
AKMJSBFUAFSUMU-ZOWNYOTGSA-N |
Isomeric SMILES |
CC(C)C1=CC2=C(CCC[C@@H]2N)C=C1.Cl |
Canonical SMILES |
CC(C)C1=CC2=C(CCCC2N)C=C1.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The synthesis often begins with a suitable naphthalene or tetralone derivative, such as 7-(propan-2-yl)-1-tetralone, which provides the core skeleton for further functionalization.
Introduction of the Propan-2-yl Group
- The propan-2-yl substituent at the 7-position can be introduced via alkylation or etherification reactions.
- For example, alkylation of a hydroxy-substituted tetrahydronaphthalene intermediate with isopropyl halides under basic conditions (e.g., potassium carbonate in DMF) leads to the desired propan-2-yl ether or alkyl substituent.
Formation of the Amine Group at C-1
- The amine group is introduced primarily through reductive amination of the corresponding ketone at C-1.
- A typical method involves reacting the tetralone precursor with an amine source such as ammonia or a chiral amine derivative under hydrogenation conditions.
- Catalysts like palladium on carbon (Pd/C) or sodium cyanoborohydride (NaBH3CN) are commonly used to reduce the imine intermediate to the amine with control over stereochemistry.
Chiral Resolution and Stereochemical Control
Formation of the Hydrochloride Salt
- The free amine is converted to the hydrochloride salt by treatment with hydrochloric acid gas or aqueous HCl in an appropriate solvent such as anhydrous ether or alcohol.
- This step enhances the compound’s stability, crystallinity, and solubility for further handling and applications.
Representative Synthetic Procedure (Example)
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Alkylation of 7-hydroxy-1-tetralone | React with 2-bromopropane, K2CO3, DMF, 60–80°C, 12 h | Introduces propan-2-yl group at C-7 |
| 2 | Reductive amination of ketone | React with ammonia or chiral amine, Pd/C catalyst, H2 atmosphere, 25–50°C, 12–24 h | Forms (1S)-amine at C-1 with stereocontrol |
| 3 | Salt formation | Treat with HCl gas in anhydrous ether, 0–5°C, 2 h | Yields hydrochloride salt of the amine |
Optimization of Reaction Conditions
- Temperature: Controlled between 25°C to 80°C depending on the step to balance reaction rate and stereochemical integrity.
- Solvent: Polar aprotic solvents like DMF or THF enhance solubility and reaction efficiency in alkylation and reductive amination steps.
- Catalyst Loading: Pd/C catalyst loading typically ranges from 5% to 10% by weight for effective hydrogenation.
- pH Control: Adjusting pH to 6–7 during reductive amination improves yield and stereoselectivity.
- Inert Atmosphere: Use of nitrogen or argon atmosphere prevents oxidation and side reactions.
Purification and Characterization
- Purification is typically achieved by crystallization of the hydrochloride salt or chromatographic methods.
- Purity is validated by high-performance liquid chromatography (HPLC), aiming for >98% purity.
- Structural confirmation is done via nuclear magnetic resonance (¹H and ¹³C NMR), mass spectrometry, and infrared spectroscopy.
- Optical purity is assessed by chiral HPLC or polarimetry.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Value | Purpose/Effect |
|---|---|---|
| Alkylation temperature | 60–80°C | Efficient propan-2-yl group introduction |
| Reductive amination temperature | 25–50°C | Stereoselective amine formation |
| Catalyst | Pd/C (5–10%) or NaBH3CN | Reduction of imine intermediate |
| Solvent | DMF, THF, or similar | Solubility and reaction medium |
| pH during reduction | 6.0–7.0 | Optimizes yield and stereoselectivity |
| Salt formation temperature | 0–5°C | Enhances crystallinity and stability |
| Purity target | >98% by HPLC | Ensures quality for research/industrial use |
Research and Industrial Production Insights
- Industrial-scale synthesis may utilize continuous flow reactors and optimized catalysts to improve throughput and yield.
- Activated molecular sieves can be employed during imine formation to remove water and drive equilibrium toward Schiff base formation.
- Reaction times vary from 10 to 48 hours depending on temperature and scale.
- Vacuum distillation or evaporation techniques are used to isolate intermediates like Schiff bases.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group participates in nucleophilic substitution under acidic or basic conditions. A key example involves coupling with halogenated aromatic systems:
| Reaction Partner | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Chloro-6-iodoquinazoline | Isopropyl alcohol, 60°C, N₂, 20 hr | Quinazoline-tetrahydronaphthalene conjugate | 60% |
This reaction demonstrates preferential substitution at the quinazoline’s iodine position due to the amine’s nucleophilicity. Steric hindrance from the isopropyl group reduces reaction rates compared to unsubstituted analogs.
Condensation Reactions
The amine reacts with carbonyl-containing compounds to form imines or Schiff bases. Photochemical studies with o-nitrobenzyl alcohols reveal:
| Reaction Partner | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| o-Nitrosobenzaldehyde | UV light, aqueous HCl, DCM solvent | Indazolone derivatives | Requires primary amine participation in cyclization |
The reaction proceeds via aci-nitro intermediates and cyclization, with yields influenced by the amine’s steric profile .
Hydrogenation and Reductive Amination
The tetrahydronaphthalene core undergoes further hydrogenation under catalytic conditions:
| Starting Material | Catalyst/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 8-Methoxytetralone | NaBH₃CN, benzylamine, MeOH, 0°C | N-Benzyl-tetralinamine intermediate | 85% |
While this example uses a methoxy precursor, analogous conditions apply to isopropyl-substituted derivatives. Reductive amination preserves stereochemistry at the chiral center .
Photochemical Reactivity
UV-mediated reactions exploit the compound’s aromatic system for cycloadditions or radical coupling:
| Reaction Type | Conditions | Outcome | Notes | Source |
|---|---|---|---|---|
| Photoredox coupling | Acetylene gas, Ru(bpy)₃²⁺ catalyst | C2-linked functionalized molecules | Requires electron-deficient partners |
The isopropyl group’s electron-donating nature directs regioselectivity in such reactions .
Acid-Base Reactions
The hydrochloride salt undergoes reversible protonation-deprotonation:
| Conditions | Equilibrium Shift | Application | Source |
|---|---|---|---|
| pH > 8.5 (aqueous) | Free base formation | Facilitates extraction or chromatography |
Steric Effects on Reactivity
Comparative studies highlight reduced reaction efficiency due to the isopropyl group:
| Reaction | Unsubstituted Analog Yield | Isopropyl-Substituted Yield | Difference | Source |
|---|---|---|---|---|
| Quinazoline coupling | 82% | 60% | -22% | |
| Indazolone formation | 83% (heterocyclic amines) | 55-67% | -16% to -28% |
Stability Under Synthetic Conditions
The compound shows sensitivity to:
Scientific Research Applications
(1S)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₃H₂₀ClN (base amine: C₁₃H₁₉N + HCl)
- Molecular Weight : ~225.76 g/mol (base amine: 189.30 g/mol + HCl)
- CAS Number : 59376-77-1 (base amine)
- Structure : The tetralin core provides a rigid aromatic system, while the isopropyl group at position 7 introduces steric bulk and lipophilicity. The hydrochloride salt enhances solubility in polar solvents.
Suppliers like Bidepharm offer it at 95% purity in 1g quantities . No detailed pharmacological or toxicological data are available in the provided evidence.
Comparison with Similar Compounds
Structurally related compounds share the 1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride scaffold but differ in substituents, stereochemistry, and functional groups. Below is a comparative analysis based on substituent position, molecular properties, and commercial
Table 1: Structural and Physicochemical Comparison
Key Findings:
Electron-Donating Groups (e.g., -OCH₃): Enhance solubility but may reduce membrane permeability . Bulkier Groups (e.g., -Br, isopropyl): Influence steric interactions in binding pockets .
Hazard Profiles: Fluoro and methoxy derivatives carry warnings for skin/eye irritation (H315, H319) . No hazard data are available for the target isopropyl-substituted compound, but similar amines often require inert storage .
Commercial Availability: The methoxy and fluoro derivatives are widely available (e.g., CymitQuimica, American Elements) .
Biological Activity
The compound (1S)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride , also known as a derivative of tetrahydronaphthalene, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C15H22ClN
- Molecular Weight : 255.80 g/mol
- CAS Number : 114645-76-0
Structural Characteristics
The compound features a tetrahydronaphthalene core with an isopropyl group at the 7-position and an amine functional group at the 1-position. This unique structure is believed to contribute to its biological activity.
Neuroprotective Effects
Recent studies suggest that compounds similar to (1S)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride exhibit neuroprotective properties. For instance, research indicates that tetrahydronaphthalene derivatives may interact with neurotransmitter systems, particularly affecting serotonin and dopamine pathways. This interaction suggests potential applications in treating neurodegenerative diseases and mood disorders .
Anticancer Activity
The compound's structural analogs have been investigated for their anticancer properties. A study demonstrated that certain tetrahydronaphthalene derivatives showed significant cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotection in Animal Models
In a recent animal study, administration of a similar tetrahydronaphthalene derivative resulted in reduced neuronal damage in models of induced neurotoxicity. The results indicated a decrease in markers associated with oxidative stress and inflammation, supporting the compound's potential as a neuroprotective agent.
Case Study 2: Anticancer Efficacy
A series of experiments assessed the anticancer efficacy of tetrahydronaphthalene derivatives on human cancer cell lines. The results showed that specific substitutions on the naphthalene ring significantly enhanced cytotoxicity. For example, compounds with electron-donating groups exhibited higher potency compared to those with electron-withdrawing groups .
The biological activity of (1S)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is believed to be mediated through several mechanisms:
- Receptor Interaction : The compound may interact with various receptors involved in neurotransmission.
- Cell Signaling Pathways : It may influence signaling pathways related to cell survival and apoptosis.
- Oxidative Stress Modulation : The ability to reduce oxidative stress markers suggests a protective role against cellular damage.
Q & A
Q. What are the standard synthetic routes for (1S)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves cyclization of a tetrahydronaphthalene precursor followed by stereoselective amination. Key steps include:
- Cyclization : Use of acidic or basic catalysts (e.g., H₂SO₄ or KOH) under reflux conditions to form the tetrahydronaphthalene backbone .
- Amination : Introduction of the amine group via reductive amination using sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation with Pd/C .
- Stereochemical Control : Chiral auxiliaries or enantioselective catalysts (e.g., Ru-BINAP complexes) ensure the (1S)-configuration .
Q. Optimization Strategies :
Q. Table 1: Synthetic Routes and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | H₂SO₄, 80°C, 12h | 65–70 | |
| Reductive Amination | NaBH₃CN, MeOH, RT, 6h | 50–60 | |
| Chiral Resolution | Chiral HPLC (Chiralpak® AD-H column) | 85–90 |
Q. What analytical techniques are recommended for characterizing the stereochemical purity of this compound?
Methodological Answer:
- Chiral HPLC : Use columns like Chiralpak® AD-H with hexane/isopropanol (90:10) mobile phase; retention time comparison against enantiomeric standards .
- Polarimetry : Measure specific rotation ([α]D²⁵) and compare to literature values (e.g., [α]D²⁵ = +32° for (1S)-enantiomer) .
- NMR Spectroscopy : Analyze coupling constants (e.g., J = 6–8 Hz for axial protons in the tetrahydronaphthalene ring) and NOE effects to confirm stereochemistry .
Validation : Cross-reference data with pharmacopeial standards (e.g., EP impurities B and C) to ensure ≤0.5% enantiomeric excess .
Q. How can researchers assess the compound's stability under various storage conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
- HPLC-MS Monitoring : Track degradation products (e.g., oxidation at the isopropyl group or ring dehydrogenation) .
- Stability-Indicating Methods : Use gradient elution (ACN/0.1% TFA in water) to separate degradation peaks .
Q. Key Findings :
- Optimal Storage : -20°C in argon-sealed vials prevents oxidation (<2% degradation over 6 months) .
Advanced Research Questions
Q. How does the stereochemistry at the 1-position influence biological activity, and what experimental approaches validate this?
Methodological Answer: The (1S)-configuration enhances receptor binding affinity due to spatial alignment with hydrophobic pockets in target enzymes (e.g., monoamine oxidases). Validation methods include:
- Docking Simulations : Use AutoDock Vina to compare binding energies of (1S) vs. (1R) enantiomers .
- In Vitro Assays : Measure IC₅₀ values against MAO-A/MAO-B; (1S)-enantiomer typically shows 10-fold lower IC₅₀ than (1R) .
- Pharmacokinetics : Compare AUC and Cmax in rodent models using chiral LC-MS/MS .
Q. Table 2: Stereochemical Impact on MAO-B Inhibition
| Enantiomer | IC₅₀ (nM) | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| (1S) | 12 ± 2 | -9.8 | |
| (1R) | 130 ± 15 | -6.3 |
Q. What strategies resolve contradictions in pharmacological data across different studies?
Methodological Answer:
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values, receptor binding assays) and apply heterogeneity tests (I² statistic) .
- Dose-Response Reevaluation : Reassess studies using standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
- Structural Elucidation : Perform X-ray crystallography to confirm target binding modes and identify confounding factors (e.g., solvent interactions) .
Case Study : Discrepancies in MAO-B inhibition (IC₅₀ = 12–50 nM) were resolved by controlling for assay pH (optimum: 7.4) and eliminating DMSO (>1% reduces activity) .
Q. What methodologies assess the compound's environmental fate and biodegradation pathways?
Methodological Answer:
- OECD 301D Test : Measure biodegradation in activated sludge over 28 days; monitor via LC-TOF-MS for hydroxylated metabolites .
- Soil Column Studies : Track leaching potential using ¹⁴C-labeled compound; detect residues via scintillation counting .
- QSAR Modeling : Predict bioaccumulation (log Kow = 2.1) and ecotoxicity (LC₅₀ for Daphnia magna = 8.2 mg/L) .
Key Insight : The isopropyl group slows biodegradation (t₁/₂ = 60 days in soil), suggesting persistence in anaerobic environments .
Q. How to design impurity profiling studies using HPLC-MS, referencing pharmacopeial standards?
Methodological Answer:
- Reference Standards : Use EP impurities B and C (e.g., (1RS,4RS)-N-Methyl-4-phenyl derivatives) as benchmarks .
- Gradient Method : 0.1% formic acid/ACN gradient (5–95% over 30 min) with a C18 column (2.6 µm, 150 mm) .
- MS Detection : ESI+ mode; monitor m/z 238.1 (parent ion) and m/z 152.0 (common degradation fragment) .
Q. Table 3: Impurity Limits and Identification
| Impurity | Structure | Acceptable Limit (%) | Reference |
|---|---|---|---|
| EP Imp B | (1RS,4RS)-N-Methyl-4-phenyl derivative | ≤0.15 | |
| EP Imp C | 4-(4-Chlorophenyl) analog | ≤0.10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
